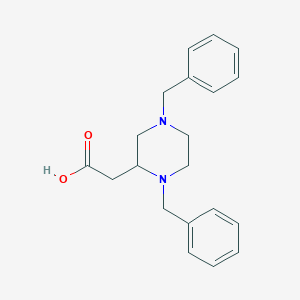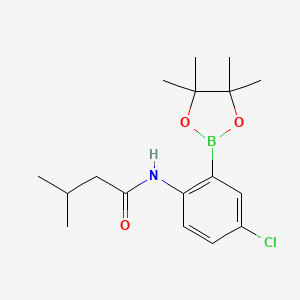![molecular formula C39H44O4 B12338658 (17S)-17-Ethynyl-2-[[(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-6,7,8,9,11,12,13,14,15,16-d](/img/structure/B12338658.png)
(17S)-17-Ethynyl-2-[[(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-6,7,8,9,11,12,13,14,15,16-d
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethinyl estradiol 2-oxy dimer is a synthetic estrogen compound derived from ethinyl estradiol. It is primarily used in the field of pharmaceuticals, particularly in oral contraceptives and hormone replacement therapies. This compound is known for its potent estrogenic activity and its ability to bind to estrogen receptors, thereby influencing various physiological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethinyl estradiol 2-oxy dimer typically involves the dimerization of ethinyl estradiol. This process can be achieved through various chemical reactions, including oxidative coupling. The reaction conditions often require the presence of a catalyst, such as a transition metal complex, and an oxidizing agent. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired dimer.
Industrial Production Methods
In industrial settings, the production of ethinyl estradiol 2-oxy dimer involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain a high-quality product suitable for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethinyl estradiol 2-oxy dimer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Applications De Recherche Scientifique
Ethinyl estradiol 2-oxy dimer has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study estrogenic activity and receptor binding.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Utilized in the development of oral contraceptives and hormone replacement therapies.
Industry: Employed in the synthesis of other estrogenic compounds and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ethinyl estradiol 2-oxy dimer involves its binding to estrogen receptors in target tissues. This binding activates the receptor, leading to the modulation of gene expression and subsequent physiological effects. The compound primarily targets the estrogen receptor alpha and beta, influencing pathways related to reproductive health, bone density, and cardiovascular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethinyl estradiol: The parent compound, widely used in oral contraceptives.
Estradiol: A naturally occurring estrogen with similar but less potent activity.
Mestranol: Another synthetic estrogen used in combination with progestins in contraceptives.
Uniqueness
Ethinyl estradiol 2-oxy dimer is unique due to its dimeric structure, which enhances its binding affinity and potency compared to its monomeric counterparts. This structural modification allows for more effective receptor activation and prolonged physiological effects, making it a valuable compound in pharmaceutical research and development.
Propriétés
Formule moléculaire |
C39H44O4 |
|---|---|
Poids moléculaire |
576.8 g/mol |
Nom IUPAC |
(17S)-17-ethynyl-2-[[(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-6,7,8,9,11,12,13,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C39H44O4/c1-4-38(41)18-15-31-27-9-6-24-21-35(40)36(22-32(24)28(27)12-13-34(31)38)43-25-8-11-26-23(20-25)7-10-30-29(26)14-17-37(3)33(30)16-19-39(37,42)5-2/h1-2,8,11,20-22,27-31,33-34,40-42H,6-7,9-10,12-19H2,3H3/t27?,28?,29?,30?,31?,33?,34?,37-,38-,39-/m0/s1 |
Clé InChI |
GFPKYTRBUZZWCW-FURSDHEWSA-N |
SMILES isomérique |
C[C@]12CCC3C(C1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC5=C(C=C6CCC7C8CC[C@](C8CCC7C6=C5)(C#C)O)O |
SMILES canonique |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC5=C(C=C6CCC7C8CCC(C8CCC7C6=C5)(C#C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


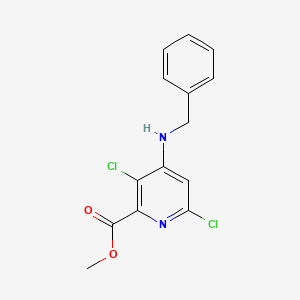
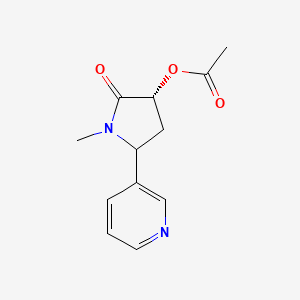
![(3R,4S)-4-(2-hydroxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B12338593.png)
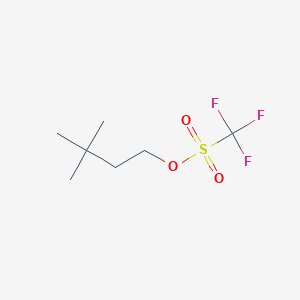
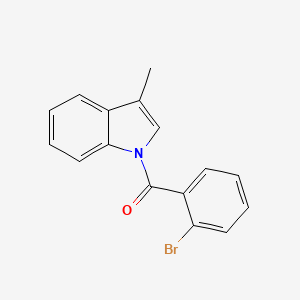
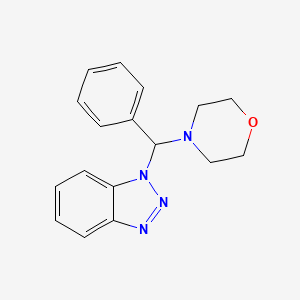


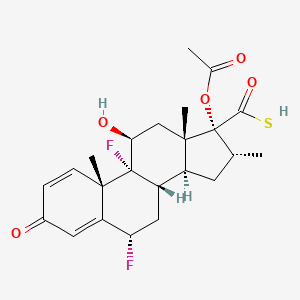
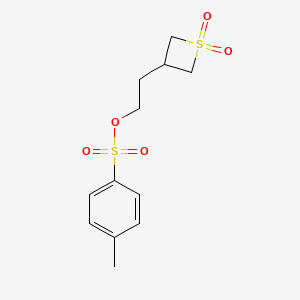
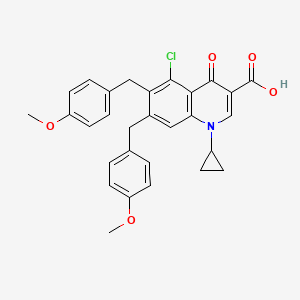
![Tetracyclo[10.2.1.05,14.08,13]pentadecan-15-one](/img/structure/B12338645.png)
